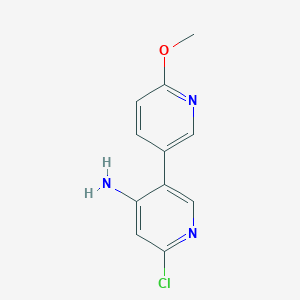
N-Propoxy Bosutinib 4-Methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propoxy Bosutinib 4-Methylbenzenesulfonate is a chemical compound that serves as an intermediate in the synthesis of Bosutinib, a second-generation tyrosine kinase inhibitor. Bosutinib is primarily used in the treatment of chronic myeloid leukemia (CML) and other cancers. The compound is characterized by its molecular formula C36H41Cl2N5O6S and a molecular weight of 742.71 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Propoxy Bosutinib 4-Methylbenzenesulfonate involves multiple steps starting from 3-methoxy-4-hydroxybenzoic acid. The process includes esterification, alkylation, nitration, reduction, cyclization, chlorination, and successive amination reactions . Each step requires specific reaction conditions, such as temperature control, pH adjustments, and the use of catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated control systems to maintain reaction conditions and ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Propoxy Bosutinib 4-Methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include various intermediates that eventually lead to the synthesis of Bosutinib. These intermediates are characterized and purified using techniques like HPLC, NMR, and mass spectrometry .
Aplicaciones Científicas De Investigación
N-Propoxy Bosutinib 4-Methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Serves as an intermediate in the synthesis of Bosutinib, which is used in cancer treatment.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-Propoxy Bosutinib 4-Methylbenzenesulfonate is primarily related to its role as an intermediate in the synthesis of Bosutinib. Bosutinib functions as a tyrosine kinase inhibitor, targeting the BCR-ABL kinase that promotes chronic myeloid leukemia. It also inhibits Src-family kinases, including Src, Lyn, and Hck . This dual inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to the therapeutic effects observed in cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in the treatment of CML.
Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action.
Dasatinib: Targets multiple tyrosine kinases and is used in the treatment of CML and other cancers.
Uniqueness
N-Propoxy Bosutinib 4-Methylbenzenesulfonate is unique due to its specific role in the synthesis of Bosutinib, which has a distinct side effect profile and efficacy against imatinib-resistant forms of CML . Unlike other tyrosine kinase inhibitors, Bosutinib has minimal long-term safety issues and a unique target portfolio, making it a valuable option for patients with resistance to other treatments .
Propiedades
Fórmula molecular |
C36H41Cl2N5O6S |
|---|---|
Peso molecular |
742.7 g/mol |
Nombre IUPAC |
3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H41Cl2N5O6S/c1-25-7-9-27(10-8-25)50(44,45)49-18-6-12-43(32-22-33(46-3)30(38)20-29(32)37)36-26(23-39)24-40-31-21-35(34(47-4)19-28(31)36)48-17-5-11-42-15-13-41(2)14-16-42/h7-10,19-22,24H,5-6,11-18H2,1-4H3 |
Clave InChI |
VKDBZKSYFNOIBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN(C2=CC(=C(C=C2Cl)Cl)OC)C3=C(C=NC4=CC(=C(C=C43)OC)OCCCN5CCN(CC5)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
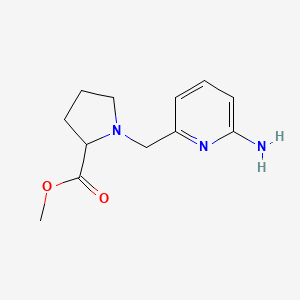
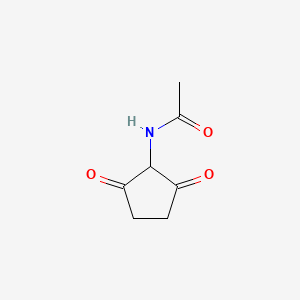

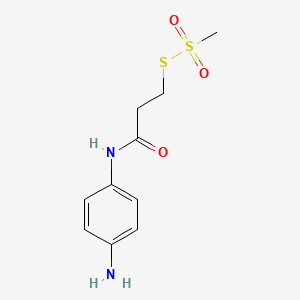

![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
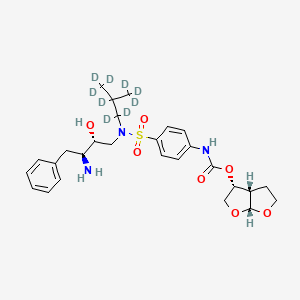

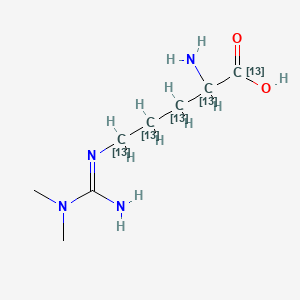
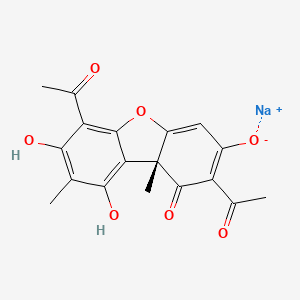
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)

